molecular formula C14H9Cl2N3O B12898014 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine CAS No. 112697-75-3

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12898014
CAS No.: 112697-75-3
M. Wt: 306.1 g/mol
InChI Key: WHXIKDNBKVNZGE-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dichlorobenzohydrazide with phenyl isocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and residence time .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

112697-75-3

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C14H9Cl2N3O/c15-9-6-7-11(12(16)8-9)13-18-19-14(20-13)17-10-4-2-1-3-5-10/h1-8H,(H,17,19)

InChI Key

WHXIKDNBKVNZGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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